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molecular formula C5H6BrN3 B112963 2-Amino-3-bromo-5-methylpyrazine CAS No. 74290-65-6

2-Amino-3-bromo-5-methylpyrazine

Cat. No. B112963
M. Wt: 188.03 g/mol
InChI Key: VQNGEHYFPRPIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866568

Procedure details

A solution of bromine (0.11 ml) in chloroform (20 ml) was added dropwise over 20 minutes to a solution of 2-amino-5-methylpyrazine (0.218 g) in chloroform (30 ml) which was protected from light. The reaction mixture was stirred for 90 minutes after addition was complete and was then washed with water (50 ml). The organic phase was dried (MgSO4) and volatile material was removed by evaporation to give a yellow oil. The oil was purified by elution with dichloromethane through a silica gel Mega Bond Elut column to give 2-amino-3-bromo-5-methylpyrazine (0.286 g) as a white solid, m.p. 51°-52° C.; mass spectrum (+ve CI): 188 (M+H)+.
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.218 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[CH:9]=[N:8][C:7]([CH3:10])=[CH:6][N:5]=1>C(Cl)(Cl)Cl>[NH2:3][C:4]1[C:9]([Br:1])=[N:8][C:7]([CH3:10])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
0.11 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0.218 g
Type
reactant
Smiles
NC1=NC=C(N=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after addition
WASH
Type
WASH
Details
was then washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4) and volatile material
CUSTOM
Type
CUSTOM
Details
was removed by evaporation
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by elution with dichloromethane through a silica gel Mega Bond Elut column

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC1=NC=C(N=C1Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.286 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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